Cas no 824-55-5 (1-(chloromethyl)-2,4-dimethylbenzene)

1-(chloromethyl)-2,4-dimethylbenzene structure
824-55-5 structure
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5
C9H11Cl
154.636641740799
MFCD00015556
83106
69989

1-(chloromethyl)-2,4-dimethylbenzene Properties

Names and Identifiers

    • 1-(chloromethyl)-2,4-dimethylbenzene
    • 2,4-Dimethylbenzyl chloride
    • 4-(Chloromethyl)-m-xylene
    • 2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)
    • 1-Chloromethyl-2,4-dimethylbenzene (contains 2,6-isomer)
    • Benzene, 1-(chloromethyl)-2,4-dimethyl-
    • 1-Chloromethyl-2,4-dimethylbenzene
    • 2,4-Dimethyl-1-(chloromethyl)benzene
    • 2,4-DIMETHYLBENZYLCHLORIDE
    • BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • 1-(Chloromethyl)-2,4-DiMethyl-Benzene
    • NSC574
    • NSC4
    • 1-(chloromethyl)-2,4-dimethyl-benzen
    • TIMTEC-BB SBB005790
    • 2,4-Dimethylbenzyl chloride, GC 97%
    • 1-(Chloromethyl)-2,4-dimethylbenzene (ACI)
    • 1,3-Dimethyl-4-chloromethylbenzene
    • NSC 405479
    • NSC 574
    • MFCD00015556
    • NSC405479
    • AT34214
    • 1-chloromethyl-2,4-dimethyl-benzene
    • EN300-95820
    • DTXSID9061178
    • NSC-405479
    • J-640263
    • AI3-15519
    • 1,3-Dimethyl-4-(chloromethyl)benzene
    • AKOS000261865
    • CK2041
    • FT-0610174
    • AM84238
    • SCHEMBL96223
    • 824-55-5
    • 5-CHLOROBARBITURICACID
    • J-800270
    • NSC-574
    • NS00038202
    • EINECS 212-531-7
    • AS-77004
    • F0001-2112
    • D0288
    • DTXCID7048295
    • STL282723
    • DB-019991
    • +Expand
    • MFCD00015556
    • BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • 1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
    • ClCC1C(C)=CC(C)=CC=1
    • 742366

Computed Properties

  • 154.05500
  • 0
  • 0
  • 1
  • 154.054928
  • 10
  • 101
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.04220
  • 0.00000
  • 1.5375-1.5395
  • 105°C/14mmHg(lit.)
  • -43.35°C (estimate)
  • 96°C
  • Not determined
  • Not determined
  • 1.06

1-(chloromethyl)-2,4-dimethylbenzene Security Information

1-(chloromethyl)-2,4-dimethylbenzene Customs Data

  • 2903999090
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(chloromethyl)-2,4-dimethylbenzene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GB3-1g
2,4-DIMETHYLBENZYL CHLORIDE
824-55-5 95%
1g
$59.00 2024-04-21
A2B Chem LLC
AB60303-1g
2,4-DIMETHYLBENZYL CHLORIDE
824-55-5 95%
1g
$42.00 2024-04-19
Aaron
AR003GJF-5g
2,4-DIMETHYLBENZYL CHLORIDE
824-55-5 96%
5g
$102.00
abcr
AB177632-5 g
2,4-Dimethylbenzyl chloride, 96%; .
824-55-5 96%
5g
€72.40 2023-06-23
Alichem
A013010071-250mg
2,4-Dimethylbenzyl chloride
824-55-5 97%
250mg
$480.00 2023-09-01
Enamine
EN300-95820-0.05g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 95%
0.05g
$19.0 2024-05-20
eNovation Chemicals LLC
D541465-100g
2,4-Dimethylbenzyl chloride
824-55-5 97%
100g
$2000 2022-09-07
Fluorochem
018618-25g
2,4-Dimethylbenzyl chloride
824-55-5 95%
25g
£226.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02810-5g
2,4-Dimethylbenzyl chloride, 96%
824-55-5 96%
5g
¥1700.00 2023-02-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D304725-5g
1-(chloromethyl)-2,4-dimethylbenzene
824-55-5 96%
5g
¥617.90 2023-09-03

1-(chloromethyl)-2,4-dimethylbenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Molybdenum hexacarbonyl ;  1 h, 170 °C
Reference
Synthesis of benzyl chlorides and diarylmethanes via coupled reactions of methylarenes with carbon tetrachloride in the presence of manganese- and molybdenum-containing catalysts
Khusnutdinov, R. I.; et al, Neftekhimiya, 2004, 44(4), 293-300

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorine dioxide Solvents: Water ;  1.75 h, rt
1.2 Reagents: Sodium thiosulfate
Reference
Chlorination and oxidation products formed from 1,2,4-trimethylbenzene in aqueous solution under the action of chlorine dioxide
Khasanova, Z. R.; et al, Russian Journal of Applied Chemistry, 2007, 80(7), 1105-1110

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Ir-Catalyzed Asymmetric and Regioselective Hydrogenation of Cyclic Allylsilanes and Generation of Quaternary Stereocenters via the Hosomi-Sakurai Allylation
Rabten, Wangchuk; et al, Chemistry - A European Journal, 2018, 24(7), 1681-1685

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Benzene
Reference
Aromatic spiranes. XX. Syntheses of dimethylsubstituted 2-carboxymethyl-indan-1-ones and benzylchlorides as synthones for synthesis of di- to tetramethylsubstituted spirobiindandiones
Neudeck, H. K., Monatshefte fuer Chemie, 1996, 127(2), 185-200

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Tropone Solvents: Dichloromethane ;  rt; 5 min, rt
1.2 Solvents: Dichloromethane ;  rt; 25 min, rt
Reference
Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids
Nguyen, Thanh V.; et al, Organic Letters, 2014, 16(6), 1720-1723

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
Reference
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Acetic acid ,  Zinc chloride ,  Sulfuric acid ,  Polyethylene glycol Solvents: Toluene ;  8 h, 40 °C
Reference
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media
Hu, Yu Lin; et al, Journal of the Chilean Chemical Society, 2010, 55(1), 97-102

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: 1-Propanaminium, N,N,N-triethyl-3-sulfo-, inner salt Solvents: Water ;  2 h, 60 °C
Reference
Chloromethylation of alkylbenes catalyzed by sulfonic ammonium
Shang, Jie; et al, Fenzi Cuihua, 2010, 24(4), 333-338

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

Synthetic Circuit 10

Reaction Conditions
Reference
Aromatic ketoethers. Condensation products of 4,4'-dihydroxybenzophenone with methylchloride compounds
Iovu, Mircea; et al, Revistade Chimie (Bucharest, 1981, 32(6), 548-55

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Reference
One-pot synthesis of multisubstituted propenylbenzenes from benzyl chlorides through relay catalysis of palladium
Wang, Haiyu; et al, Organic & Biomolecular Chemistry, 2023, 21(29), 6034-6038

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: 1-Ethyl-3-methylimidazolium hexafluorophosphate Solvents: Water ;  5 h, 70 °C
Reference
An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons
Wang, Yun; et al, Journal of the Chilean Chemical Society, 2013, 58(4), 2196-2199

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  2 h
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil-Water Biphasic System
Liu, Qifa; et al, Catalysis Letters, 2009, 131(3-4), 485-493

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Reference
Rare earth metal triflates as versatile catalysts for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Green Chemistry, 2004, 6(1), 57-62

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Reference
Rare-earth metal triflates. An environment conscious catalyst for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Transactions of the Materials Research Society of Japan, 2004, 29(5), 2203-2206

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Water ;  3.5 h, rt
Reference
Synthesis and molecular structures of zirconium and hafnium complexes bearing dimethylsilandiyl-bis-2,4,6-trimethylindenyl and dimethylsilandiyl-bis-2-methyl-4,6-diisopropylindenyl ligands
Izmer, Vyacheslav V.; et al, Journal of Organometallic Chemistry, 2005, 690(4), 1067-1079

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride Solvents: Water ;  5 h, 70 °C
Reference
Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene: The Synthesis of 1,3-bis(Chloromethyl)-4,6-dimethylbenzene
Kishida, Tohru; et al, Industrial & Engineering Chemistry Research, 2009, 48(4), 1831-1839

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Iodogen Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, 81 °C
Reference
Improved Halogenation of Methyl Aromatics and Methyl Heteroaromatics: Unexpected Reactivity of Tetrahalogeno-diphenylglycolurils
Moretti, Florian; et al, Heteroatom Chemistry, 2016, 27(3), 173-183

1-(chloromethyl)-2,4-dimethylbenzene Raw materials

1-(chloromethyl)-2,4-dimethylbenzene Preparation Products

1-(chloromethyl)-2,4-dimethylbenzene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:824-55-5)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:824-55-5)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
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(CAS:824-55-5)
XU NV SHI
15221998634
1986399151@qq.com

1-(chloromethyl)-2,4-dimethylbenzene Related Literature

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